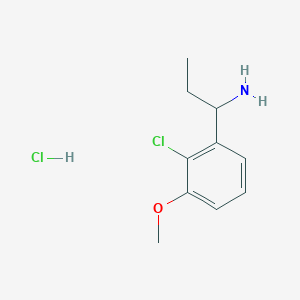
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride (1-CMPH) is an organic compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 147-148 °C and a molecular weight of 211.6 g/mol. 1-CMPH is a chiral compound, meaning it has two non-superimposable mirror images. It is also a secondary amine, meaning it contains a nitrogen atom with two alkyl groups attached to it.
Mécanisme D'action
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride acts as an agonist of the 5-HT1A receptor. It binds to the receptor and activates it, resulting in the release of neurotransmitters such as serotonin and norepinephrine. This activation of the 5-HT1A receptor can have a variety of effects, including increased mood, decreased anxiety, and improved cognitive function.
Biochemical and Physiological Effects
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It can increase serotonin levels in the brain, resulting in improved mood and decreased anxiety. It can also increase norepinephrine levels, resulting in improved focus and concentration. Additionally, it has been shown to reduce inflammation and pain, and to improve sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it is a chiral compound, meaning it can be used to study the effects of enantiomers on biological systems. However, 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has several limitations. It is not water-soluble, so it must be dissolved in organic solvents such as dimethylformamide (DMF). Additionally, it has a low solubility in water, so it must be used in high concentrations for experiments.
Orientations Futures
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has several potential future applications in scientific research. It could be used to investigate the effects of 5-HT1A receptor agonists on other neurological conditions, such as Parkinson’s disease and Alzheimer’s disease. It could also be used to study the effects of 5-HT1A receptor agonists on other physiological systems, such as the immune system. Additionally, it could be used to investigate the effects of 5-HT1A receptor agonists on other psychiatric conditions, such as bipolar disorder and schizophrenia. Finally, it could be used to study the effects of 5-HT1A receptor agonists on other physiological processes, such as appetite regulation and pain perception.
Applications De Recherche Scientifique
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dopamine receptor agonists on the central nervous system. It has also been used to study the effects of serotonin receptor agonists on the cardiovascular system. Additionally, it has been used to investigate the effects of 5-HT1A receptor agonists on anxiety and depression.
Propriétés
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-3-8(12)7-5-4-6-9(13-2)10(7)11;/h4-6,8H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIQMBGFGLZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



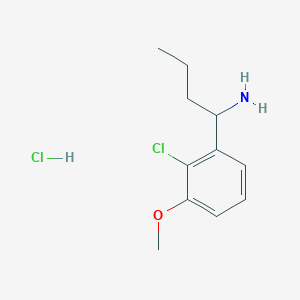
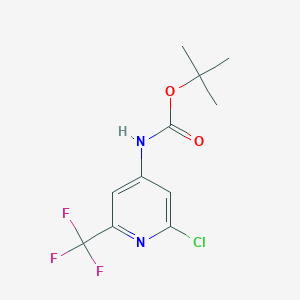
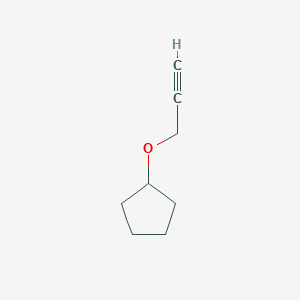
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1471387.png)

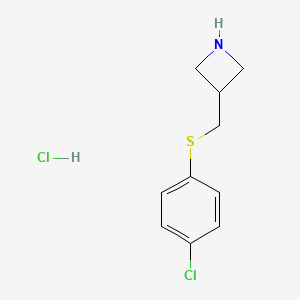
![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)


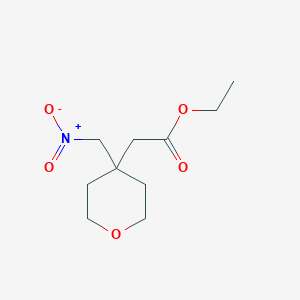
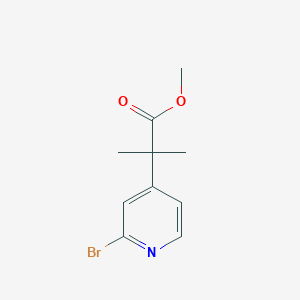

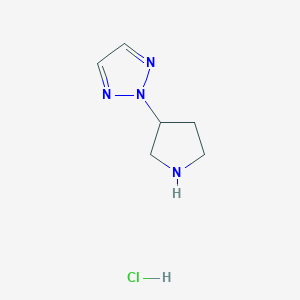
![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)